[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate
CAS No.: 57390-81-5
Cat. No.: VC16092148
Molecular Formula: C20H13NO4S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57390-81-5 |
|---|---|
| Molecular Formula | C20H13NO4S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate |
| Standard InChI | InChI=1S/C20H13NO4S/c1-12(22)25-14-7-8-15-18(9-14)24-10-16(19(15)23)17-11-26-20(21-17)13-5-3-2-4-6-13/h2-11H,1H3 |
| Standard InChI Key | VIFUFJQCNUDOFE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CSC(=N3)C4=CC=CC=C4 |
Introduction
[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate is a complex organic compound that belongs to the chromene class, which is known for its diverse biological activities. This compound incorporates a thiazole ring, which is often associated with pharmacological properties such as antimicrobial and anticancer activities. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its characteristics and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis and Preparation
The synthesis of compounds similar to [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate typically involves multi-step reactions. For example, the synthesis of related chromene derivatives often starts with the formation of the chromene backbone, followed by the introduction of the thiazole ring and the acetate group. Specific synthesis details for this compound are not available, but general methods involve condensation reactions and the use of reagents like acetic anhydride for esterification.
Biological Activities
Compounds with thiazole and chromene moieties are known for their potential biological activities, including antimicrobial and anticancer properties. For instance, thiazole derivatives have shown promising results against various bacterial and fungal strains . Similarly, chromene derivatives have been explored for their anticancer activities, with some compounds exhibiting significant cytotoxic effects against cancer cell lines .
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